molecular formula C19H16Cl3FN4O B8107588 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide

2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide

Cat. No.: B8107588
M. Wt: 441.7 g/mol
InChI Key: JXACCOKEEPXHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR-L2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of MR-L2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure consistency, scalability, and cost-effectiveness. The compound is typically produced in batch reactors, followed by purification steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

MR-L2 undergoes various chemical reactions, including:

    Oxidation: MR-L2 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: MR-L2 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives .

Scientific Research Applications

MR-L2 has a wide range of scientific research applications, including:

Mechanism of Action

MR-L2 exerts its effects by binding to the long-isoform variants of phosphodiesterase-4, leading to their activation. This activation results in the hydrolysis of cyclic adenosine monophosphate (cAMP), a key signaling molecule in various cellular processes. By modulating cAMP levels, MR-L2 influences a range of biological activities, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: Another phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease.

    Cilomilast: A phosphodiesterase-4 inhibitor investigated for its potential in treating inflammatory diseases.

    Apremilast: A phosphodiesterase-4 inhibitor used in the treatment of psoriatic arthritis and other inflammatory conditions.

Uniqueness of MR-L2

MR-L2 is unique in its reversible and noncompetitive allosteric activation of long-isoform phosphodiesterase-4 variants. Unlike other inhibitors that block the enzyme’s activity, MR-L2 enhances the enzyme’s function, providing a distinct mechanism of action that can be leveraged in various research and therapeutic applications .

Properties

IUPAC Name

2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3FN4O/c1-2-17-25-19(12-3-4-15(22)16(23)7-12)26-27(17)10-18(28)24-9-11-5-13(20)8-14(21)6-11/h3-8H,2,9-10H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXACCOKEEPXHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1CC(=O)NCC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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